3-(2-Bromo-1-methoxyethyl)oxolane
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Overview
Description
Preparation Methods
The synthesis of 3-(2-Bromo-1-methoxyethyl)oxolane typically involves the reaction of 3-hydroxytetrahydrofuran with 2-bromo-1-methoxyethane under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the substitution reaction. The product is then purified using standard techniques such as distillation or chromatography .
Chemical Reactions Analysis
3-(2-Bromo-1-methoxyethyl)oxolane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of various reduced products, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium hydride for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Scientific Research Applications
3-(2-Bromo-1-methoxyethyl)oxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Bromo-1-methoxyethyl)oxolane involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects . The methoxyethyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
3-(2-Bromo-1-methoxyethyl)oxolane can be compared with other similar compounds, such as:
3-(2-Chloro-1-methoxyethyl)oxolane: Similar structure but with a chlorine atom instead of bromine.
3-(2-Bromo-1-ethoxyethyl)oxolane: Similar structure but with an ethoxy group instead of a methoxy group.
3-(2-Bromo-1-methoxyethyl)tetrahydropyran: Similar structure but with a tetrahydropyran ring instead of an oxolane ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(2-bromo-1-methoxyethyl)oxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-9-7(4-8)6-2-3-10-5-6/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIMNEHZPGSOKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)C1CCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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